N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methylpyridin-2-amine
Overview
Description
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methylpyridin-2-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a thiazole ring, a bromophenyl group, and a methylpyridine moiety, which contribute to its unique chemical properties and potential biological activities .
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to act by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methylpyridin-2-amine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial activity by inhibiting the biosynthesis of bacterial lipids . Additionally, it has demonstrated anticancer properties by interacting with estrogen receptors in breast cancer cells . The interactions between this compound and these biomolecules are primarily mediated through binding to specific active sites, leading to inhibition or activation of enzymatic functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis . It influences cell signaling pathways, particularly those involved in cell growth and survival, by modulating the activity of key signaling proteins. Furthermore, this compound affects gene expression by altering the transcriptional activity of genes associated with cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, leading to inhibition or activation of their catalytic activities . For instance, its interaction with estrogen receptors in breast cancer cells results in the inhibition of receptor-mediated signaling pathways, thereby reducing cell proliferation . Additionally, this compound can modulate gene expression by binding to specific DNA sequences or interacting with transcription factors.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods . Its degradation products can also exhibit biological activity, which may influence the overall effects observed in in vitro and in vivo studies. Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit significant anticancer and antimicrobial activities without causing adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The threshold for these toxic effects varies depending on the animal model and the duration of exposure.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. This compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its conversion into various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound is known to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . The localization and accumulation of this compound are influenced by its physicochemical properties, including its lipophilicity and molecular size.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize in the cytoplasm and nucleus of cells, where it interacts with various biomolecules . Its localization is directed by specific targeting signals and post-translational modifications, which ensure its proper distribution within cellular compartments. The activity of this compound is modulated by its subcellular localization, as it can influence the accessibility of its target biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methylpyridin-2-amine typically involves the condensation of 4-bromobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the thiazole ring . The final step involves the coupling of the thiazole derivative with 5-methyl-2-aminopyridine under basic conditions to obtain the target compound .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methylpyridin-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Comparison with Similar Compounds
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methylpyridin-2-amine can be compared with other thiazole derivatives:
Properties
IUPAC Name |
4-(4-bromophenyl)-N-(5-methylpyridin-2-yl)-1,3-thiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3S/c1-10-2-7-14(17-8-10)19-15-18-13(9-20-15)11-3-5-12(16)6-4-11/h2-9H,1H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDVUFUNEZSKQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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